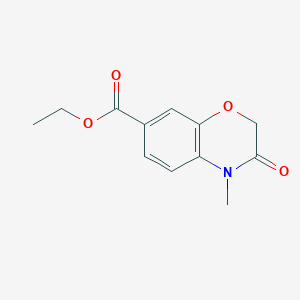Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
CAS No.: 1038478-74-8
Cat. No.: VC2749680
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1038478-74-8 |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | ethyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate |
| Standard InChI | InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-9-10(6-8)17-7-11(14)13(9)2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | RCLOKMYOGYETHK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
Introduction
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.239 g/mol |
| Chemical Family | Benzoxazine derivatives |
| Physical State | Solid (at standard temperature and pressure) |
This compound is characterized by the presence of an ethyl carboxylate group at the 7-position, a methyl group at the 4-position, and an oxo group at position 3 of the benzoxazine core structure . These structural features contribute to its unique chemical reactivity and potential applications in various fields of chemical research.
Structural Characteristics and Properties
Molecular Structure
The molecular structure of Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate consists of a benzoxazine scaffold with specific substitution patterns. The core structure includes a benzene ring fused with a six-membered oxazine ring. The compound contains several key functional groups, including an ethyl carboxylate group at the 7-position of the benzene ring, a methyl group attached to the nitrogen at position 4, and a carbonyl (oxo) group at position 3 .
The dihydro nature of the compound indicates partial saturation in the heterocyclic ring system, specifically at positions 3 and 4. This partial saturation contributes to the three-dimensional conformation of the molecule and affects its reactivity profile. The presence of the 2H designation in the name indicates that position 2 in the benzoxazine ring is fully saturated.
Comparison with Related Benzoxazine Derivatives
Structural Relationships
Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate shares structural similarities with other benzoxazine derivatives, including those mentioned in the search results. For instance, methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate represents a closely related analog, differing in the position of the carboxylate group (6 vs. 7) and the alkyl portion of the ester (methyl vs. ethyl).
The following table presents a comparative analysis of the target compound with structurally related benzoxazine derivatives:
| Compound | Carboxylate Position | N-Substitution | Other Substituents | Key Differences |
|---|---|---|---|---|
| Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | 7 | 4-Methyl | Ethyl carboxylate | Target compound |
| Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | 6 | None specified | 2-Methyl, Methyl carboxylate | Different carboxylate position and alkyl group |
Future Research Directions
Knowledge Gaps and Research Opportunities
Several knowledge gaps and research opportunities can be identified regarding Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate:
-
Comprehensive Biological Activity Profiling: Systematic evaluation of the compound's potential biological activities, including antimicrobial, anticancer, antioxidant, or other therapeutic properties.
-
Structure-Activity Relationship Studies: Investigation of how structural modifications affect the compound's chemical behavior and biological activities.
-
Reaction Mechanism Studies: Detailed examination of the compound's reactivity patterns and reaction mechanisms in various chemical transformations.
-
Novel Synthetic Applications: Exploration of the compound's utility as a building block in the synthesis of complex molecules with potential scientific or commercial value.
-
Material Science Applications: Investigation of the compound's potential incorporation into advanced materials or polymer systems.
Analytical Considerations
Future research might benefit from detailed analytical characterization of Ethyl 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate using advanced techniques such as:
-
High-resolution nuclear magnetic resonance (NMR) spectroscopy
-
Mass spectrometry
-
X-ray crystallography
-
Computational modeling of molecular properties
-
Thermal analysis techniques
Such comprehensive analytical profiling would enhance understanding of the compound's structural features and physicochemical properties, potentially revealing new applications or reactive sites for chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume